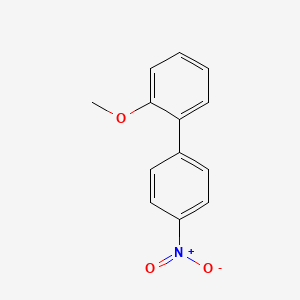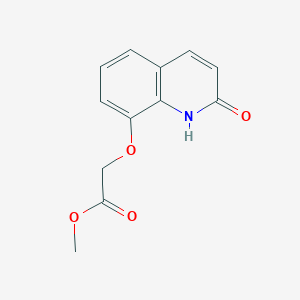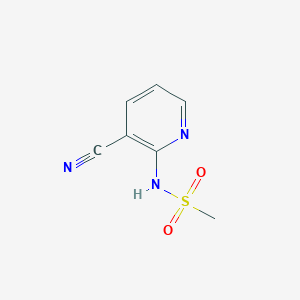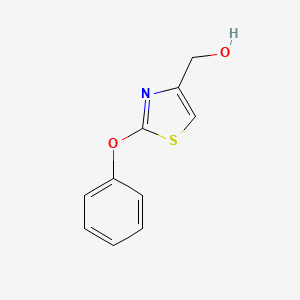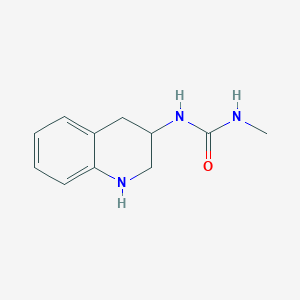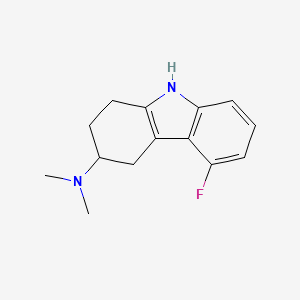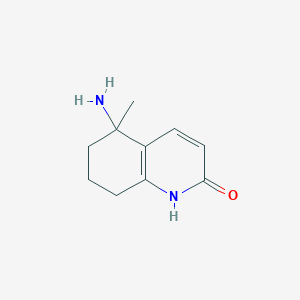![molecular formula C13H14O3 B8507464 1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID](/img/structure/B8507464.png)
1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID
Descripción general
Descripción
1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a benzocycloheptene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID typically involves multiple steps, including the formation of the benzocycloheptene ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation and carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient production. Specific details on industrial methods are proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID: shares structural similarities with other benzocycloheptene derivatives.
Indole derivatives: These compounds also contain a fused ring system and exhibit diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H14O3 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
1-methyl-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-7-carboxylic acid |
InChI |
InChI=1S/C13H14O3/c1-8-3-2-4-11-10(8)6-5-9(13(15)16)7-12(11)14/h2-4,9H,5-7H2,1H3,(H,15,16) |
Clave InChI |
WFKFCKRCFZUARL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCC(CC(=O)C2=CC=C1)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

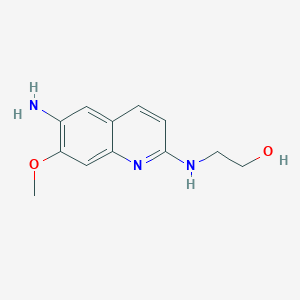
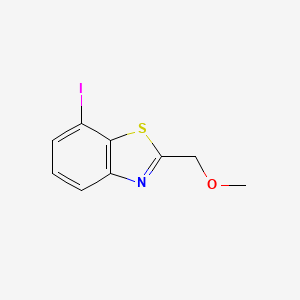
![N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]pyridin-2-amine](/img/structure/B8507410.png)
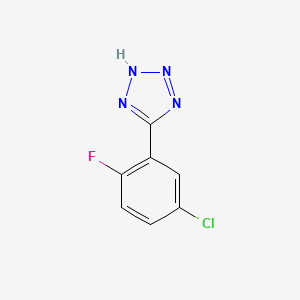
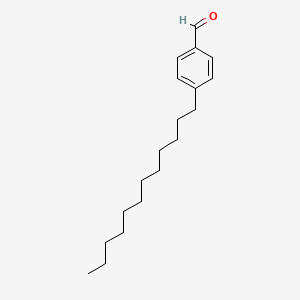
![5-Chloro-1-oxa-4-aza-cyclopenta[a]naphthalene](/img/structure/B8507424.png)
![8-(2-Fluorophenyl)-1,4-dioxa-spiro[4.5]decan-8-ol](/img/structure/B8507430.png)
